Cas no 56022-09-4 (3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl-)
3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl-
- 4-Chloro-2,6-dimethyl-nicotinic acid
- TVZVZAZYZPHYPA-UHFFFAOYSA-N
- 4-chloro-2,6-dimethyl-pyridine-3-carboxylic Acid
- 4-Chloro-2,6-dimethylnicotinic acid
- SCHEMBL900419
- 4-Chloro-2,6-dimethyl-nicotinic acid dihydrate
- DTXSID20412404
- CS-0206930
- 4-Chloro-2,6-dimethylnicotinicacid
- 4-chloro-2,6-dimethyl-nicotinic acid, AldrichCPR
- 4-chloro-2,6-dimethylpyridine-3-carboxylic acid
- 4-Chloro-2,6-dimethyl-nicotinic acid ,97%
- AKOS004114751
- 56022-09-4
- F81419
- DB-357955
-
- MDL: MFCD00297181
- Inchi: 1S/C8H8ClNO2/c1-4-3-6(9)7(8(11)12)5(2)10-4/h3H,1-2H3,(H,11,12)
- InChI Key: TVZVZAZYZPHYPA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C(C)C=1C(=O)O
Computed Properties
- Exact Mass: 185.02444
- Monoisotopic Mass: 185.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178661-10g |
4-chloro-2,6-dimethylnicotinic acid |
56022-09-4 | 97% | 10g |
$399 | 2021-08-05 | |
| Fluorochem | 029212-250mg |
4-Chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 029212-1g |
4-Chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 1g |
£425.00 | 2022-03-01 | ||
| Fluorochem | 029212-2g |
4-Chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 2g |
£638.00 | 2022-03-01 | ||
| Chemenu | CM178661-1g |
4-chloro-2,6-dimethylnicotinic acid |
56022-09-4 | 97% | 1g |
$111 | 2022-06-11 | |
| Chemenu | CM178661-5g |
4-chloro-2,6-dimethylnicotinic acid |
56022-09-4 | 97% | 5g |
$384 | 2022-06-11 | |
| eNovation Chemicals LLC | D547776-5g |
4-chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 97% | 5g |
$1400 | 2023-09-03 | |
| eNovation Chemicals LLC | D547776-25g |
4-chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 97% | 25g |
$2500 | 2023-09-03 | |
| 1PlusChem | 1P00DDM3-100mg |
4-Chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 95% | 100mg |
$265.00 | 2025-02-26 | |
| A2B Chem LLC | AG23371-100mg |
4-Chloro-2,6-dimethyl-nicotinic acid |
56022-09-4 | 95% | 100mg |
$215.00 | 2024-04-19 |
3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- Suppliers
3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl-
Introduction to 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- (CAS No. 56022-09-4)
3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl-, with the chemical formula C9H9ClNO2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid derivative has garnered considerable attention due to its structural versatility and potential biological activities. The presence of a pyridine core, combined with chloro and methyl substituents, endows it with unique electronic and steric properties that make it a valuable scaffold for drug discovery.
The compound's molecular structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, while the 4-, 2-, and 6-positions are occupied by chlorine and methyl groups, respectively. This specific arrangement not only influences its chemical reactivity but also its interaction with biological targets. The chloro substituents, in particular, are known to enhance binding affinity to certain enzymes and receptors, making this compound a promising candidate for further investigation.
In recent years, the pharmaceutical industry has seen a surge in interest for pyridine-based compounds due to their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The structural features of 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- align well with these trends, as the chloro and methyl groups can modulate pharmacokinetic properties and improve oral bioavailability.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. Medicinal chemists often utilize such intermediates to design novel therapeutics with enhanced efficacy and reduced side effects. The carboxylic acid functionality at the 3-position allows for further derivatization via esterification or amidation, opening up numerous synthetic pathways. Additionally, the electron-withdrawing nature of the carboxylic acid group can influence the overall electronic distribution of the molecule, affecting its binding interactions.
The synthesis of 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- typically involves multi-step organic reactions starting from commercially available pyridine precursors. Common synthetic routes include chlorination followed by carboxylation or vice versa. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce additional functional groups with high precision. These synthetic strategies ensure high yields and purity, which are crucial for pharmaceutical applications.
Recent studies have highlighted the compound's potential in modulating enzyme activity. For instance, derivatives of this scaffold have been shown to inhibit certain kinases and phosphodiesterases involved in cancer signaling pathways. The chloro substituents play a critical role in these interactions by forming hydrogen bonds or participating in π-stacking interactions with amino acid residues in the enzyme active site. This has spurred interest in developing analogs with improved inhibitory potency.
The pharmacokinetic profile of 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- is another area of active research. Studies suggest that the methyl groups enhance lipophilicity, which can improve membrane permeability and oral absorption. However, excessive lipophilicity may also lead to poor metabolic stability or increased toxicity. Therefore, optimizing the balance between lipophilicity and metabolic clearance is essential for developing effective drugs.
In vitro and in vivo studies have begun to unravel the therapeutic potential of this compound. Preclinical trials have demonstrated promising results in models of inflammation and neurodegeneration. The ability of 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- to cross the blood-brain barrier has been particularly noteworthy for neuroprotective applications. Further investigation into its mechanism of action could lead to novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's role in drug development extends beyond mere intermediates; it serves as a testament to the importance of heterocyclic chemistry in modern medicine. The pyridine core is ubiquitous in bioactive molecules due to its ability to mimic natural products and interact with biological targets in diverse ways. The versatility of 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- underscores its significance as a tool for medicinal chemists seeking innovative solutions to complex therapeutic challenges.
As research continues to uncover new biological functions and synthetic possibilities for this compound class, 3-Pyridinecarboxylic acid, 4-chloro-2,6-dimethyl- is poised to remain at the forefront of pharmaceutical innovation. Its unique structural features offer a rich foundation for designing next-generation therapeutics with improved pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible clinical benefits for patients worldwide.
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